3-Methylthietan-3-amine
Overview
Description
3-Methylthietan-3-amine: is a sulfur-containing organic compound with the molecular formula C₄H₉NS It is characterized by a thietane ring, which is a four-membered ring containing sulfur, and an amine group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthietan-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with sodium sulfide under controlled conditions to form the thietane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound’s high purity. Techniques like distillation and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amines and thiols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3-Methylthietan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into enzyme functions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methylthietan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thietane ring can participate in various chemical reactions. These interactions can modulate enzyme activities and influence metabolic pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Thietane: A simpler sulfur-containing ring without the amine group.
3-Methylthiophene: A sulfur-containing ring with a different structure.
3-Methylthioanisole: A sulfur-containing compound with a methoxy group.
Uniqueness: 3-Methylthietan-3-amine is unique due to the presence of both a thietane ring and an amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methylthietan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-4(5)2-6-3-4/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHLHYVXPUQTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717385 | |
Record name | 3-Methylthietan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-91-0 | |
Record name | 3-Methylthietan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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